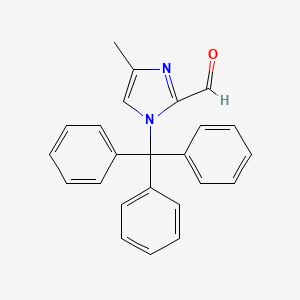

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde

Description

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde (IUPAC name: 4-methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde) is a specialized imidazole derivative characterized by a trityl (triphenylmethyl) group at the N1 position, a methyl group at the C4 position, and a formyl (-CHO) group at the C2 position of the imidazole ring. The trityl group serves as a steric and electronic modifier, enhancing the compound’s stability and influencing its reactivity in synthetic applications. This compound is primarily utilized in organic synthesis, particularly in the construction of heterocyclic frameworks, due to the aldehyde group’s propensity for condensation reactions . Its structural complexity and functional versatility make it a valuable intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-methyl-1-tritylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEIUYIKZISWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703302 | |

| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869967-21-5 | |

| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material and Protection

- Starting material: 4-methyl-1H-imidazole or 4-methyl-1H-imidazole-2-carbaldehyde.

- Protection: The N-1 nitrogen is protected by reaction with triphenylmethyl chloride (trityl chloride) to form 1-trityl-4-methyl-imidazole derivatives. This step is crucial to direct subsequent functionalization selectively to the 2-position.

- Dissolve 4-methyl-1H-imidazole in anhydrous dichloromethane.

- Add trityl chloride and a base such as triethylamine under inert atmosphere.

- Stir at room temperature or slightly elevated temperature until completion.

- Isolate 1-trityl-4-methyl-imidazole by filtration or extraction and purify by recrystallization.

Lithiation and Formylation at the 2-Position

- The protected imidazole is subjected to lithiation at the 2-position using a strong base such as isopropylmagnesium chloride or n-butyllithium under inert atmosphere at low temperature (e.g., -10 to 0 °C).

- After lithiation, the reaction mixture is treated with an electrophilic formylating agent like dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | Isopropylmagnesium chloride in THF | Dropwise addition at 0 to -10 °C under argon atmosphere |

| Formylation | Addition of DMF at low temperature | Stirring for 1-2 hours |

| Work-up | Quenching with aqueous acid, extraction | Cooling to precipitate product |

- The reaction mixture is then warmed to room temperature, quenched carefully with aqueous acid, and the product is extracted into an organic solvent.

- The crude product is purified by crystallization or column chromatography.

Purification and Yield

- The isolated 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is typically obtained as a solid with yields ranging from 70% to 80%.

- Purification methods include recrystallization from suitable solvents (e.g., methylene chloride, ethyl acetate) or silica gel column chromatography using ethyl acetate as eluent.

Example from Patent Literature

A patent (WO 2009/071584 A1) describes a closely related preparation of 1-trityl-1H-imidazole-4-carboxaldehyde, which can be adapted for the 2-carbaldehyde analogue with methyl substitution:

| Step | Details |

|---|---|

| Starting material | 1-Trityl-4-iodoimidazole (87.3 g, 0.200 mol) |

| Lithiation | Isopropylmagnesium chloride in THF (112 mL, 0.213 mol) added dropwise at 10 °C |

| Formylation | Reaction mixture warmed to 20 °C, then treated with DMF or equivalent formylating agent |

| Isolation | Cooling to -5 °C, filtration of precipitate, drying under reduced pressure |

| Yield | 73.2% isolated yield of 1-trityl-1H-imidazole-4-carboxaldehyde |

This method can be modified for 4-methyl substitution and 2-position formylation by adjusting starting materials and lithiation conditions accordingly.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methylene chloride, THF, ethyl acetate | Anhydrous solvents preferred |

| Temperature (Lithiation) | -10 °C to 20 °C | Low temperature to control regioselectivity |

| Base for Lithiation | Isopropylmagnesium chloride, n-BuLi | Strong bases for selective lithiation |

| Formylating agent | Dimethylformamide (DMF), ethyl formate | Electrophilic formyl source |

| Reaction time | 1-3 hours | Monitored by TLC or NMR |

| Yield | 70-80% | Depending on purity of starting materials |

| Purification | Crystallization, column chromatography | Silica gel with ethyl acetate eluent |

Additional Notes and Research Findings

- Alkylation of the N-1 position with bulky trityl groups protects the imidazole nitrogen and enhances the selectivity of lithiation at the 2-position.

- The methyl group at the 4-position is introduced either by starting from 4-methylimidazole derivatives or via selective methylation reactions prior to tritylation.

- The formylation step is sensitive to moisture and oxygen; inert atmosphere techniques are recommended.

- Purification by recrystallization often improves the purity to >95% as confirmed by HPLC analysis.

- The bulky trityl group also improves solubility in organic solvents and facilitates isolation of the product as a crystalline solid.

- Alternative methods involve direct formylation of protected imidazoles or multi-step syntheses from amido-nitriles followed by cyclization and protection.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: 4-Methyl-1-trityl-1H-imidazole-2-carboxylic acid.

Reduction: 4-Methyl-1-trityl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives, depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde serves as a crucial building block in organic synthesis. It is utilized to create more complex molecular structures, including various imidazole derivatives. Its reactivity allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution, leading to the formation of various functionalized products.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 4-Methyl-1-trityl-1H-imidazole-2-carboxylic acid |

| Reduction | 4-Methyl-1-trityl-1H-imidazole-2-methanol |

| Substitution | Various substituted imidazole derivatives |

Biological Research

Enzyme Mechanism Studies

This compound is valuable in studying enzyme mechanisms due to its ability to interact with various biomolecules. It can undergo reductive amination with amines, facilitating the formation of secondary amines, which are important in biochemical pathways.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways and gene expression, thereby altering metabolic processes within cells. For instance, it has been shown to modulate the expression of genes involved in metabolic pathways, impacting cellular metabolism significantly.

Pharmacological Applications

Cytochrome P450 Inhibition

Notably, this compound exhibits inhibitory effects on various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Its ability to inhibit CYP enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 suggests potential applications in pharmacology for understanding drug interactions and metabolism.

Industrial Applications

Production of Functional Materials

In industrial contexts, this compound can be utilized in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for developing functional materials that require specific optical or electronic characteristics.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy, demonstrated that derivatives of imidazole compounds could significantly enhance inhibition potency compared to traditional inhibitors. This highlights the potential of imidazole derivatives like this compound in therapeutic applications .

Case Study 2: Anticancer Activity

Research on imidazole-based compounds has revealed their broad spectrum of biological activities, including anticancer properties. The structural modifications involving compounds like this compound could lead to the development of new anticancer agents with improved efficacy and reduced side effects .

Mécanisme D'action

The mechanism of action of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The trityl and methyl groups may contribute to the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde with structurally related imidazole carbaldehydes, focusing on substituent effects, physical properties, and reactivity.

Structural and Functional Group Comparison

Physical Properties

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

Activité Biologique

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is an imidazole derivative known for its diverse biological activities. This compound, characterized by its aldehyde functional group and trityl substitution, has been studied for its interactions with various biological targets, including enzymes and proteins. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 352.43 g/mol

- Appearance : Off-white solid

- Solubility : Soluble in organic solvents

The presence of the aldehyde group enhances its reactivity, allowing it to participate in various biochemical reactions, such as reductive amination with amines in the presence of sodium borohydride.

Target Interactions :

this compound interacts with multiple biological targets through its imidazole core. Imidazole derivatives are known to exhibit a range of pharmacological activities including:

- Antibacterial

- Antitumor

- Anti-inflammatory

- Antidiabetic

These activities are primarily mediated through the compound's ability to modulate enzyme activity and influence cellular signaling pathways .

Biochemical Pathways :

The compound affects various biochemical pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative damage. It also influences gene expression related to metabolic processes, thereby altering cellular metabolism .

Antitumor Effects

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects in various cancer cell lines. In particular, imidazole derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | ~52 | Induces apoptosis |

| Similar imidazole derivatives | MDA-MB-231 | ~74 | Inhibits tubulin polymerization |

Antibacterial Activity

Imidazole derivatives have also shown promising antibacterial properties. Research indicates that they can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzymes or structural components essential for their survival .

Case Studies

Case Study 1 : A study investigating the effects of a series of imidazole derivatives, including this compound, revealed significant inhibition of key enzymes involved in cancer metabolism. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2 : Another investigation focused on the compound's antioxidant properties demonstrated its capacity to protect cells from oxidative stress-induced damage. This was particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role .

Q & A

Q. What are the established synthetic routes for 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole carbaldehydes typically involves catalytic hydrogenation, cyclization, or oxidation steps. For example:

- Catalytic Hydrogenation : Use Raney nickel instead of Pd/C to avoid dehalogenation byproducts (as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole) .

- Cyclization : Alkaline conditions (e.g., NaOH in ethanol at 45°C) promote Schiff base formation and dehydration to form the imidazole core .

- Oxidation : Mn(IV) oxide in dichloromethane efficiently oxidizes alcohols to aldehydes (85% yield observed in analogous compounds) .

Optimize solvent choice (ethanol or water) and reaction time to minimize side reactions (e.g., hydrodechlorination) .

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and the aldehyde proton (δ ~9.8 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond lengths and angles (e.g., C=O bond at ~1.21 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Refinement Checks : Re-analyze crystallographic data with SHELXL to detect potential twinning or disorder .

- Impurity Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) that may skew NMR interpretations .

- Comparative Studies : Cross-reference bond lengths (e.g., C–S distances in dithiolane derivatives) with established databases like CSD .

Q. What strategies mitigate decomposition during hydrogenation or storage?

Methodological Answer:

Q. How does the trityl group influence steric and electronic properties in catalytic applications?

Methodological Answer:

Q. What computational methods predict reactivity in cross-coupling or biological interactions?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing similar benzimidazole-carbaldehyde docking poses .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.